6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile
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Description
6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a useful research compound. Its molecular formula is C20H23N5O and its molecular weight is 349.438. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target theFarnesoid X receptor (FXR) , which plays a crucial role in the regulation of bile acid levels in the liver and intestines. It also regulates cholesterol, triglyceride levels, and glucose metabolism.
Mode of Action
This modulation could lead to changes in the transcription of specific genes, leading to alterations in the biochemical pathways within the cell .
Biochemical Pathways
If we consider the role of fxr, the compound could potentially influence thebile acid synthesis pathway , cholesterol metabolism , and glucose homeostasis . The downstream effects of these changes could include a reduction in cholesterol levels and improved regulation of glucose, contributing to the overall metabolic health of the individual.
Result of Action
Based on the potential targets and pathways, the compound could lead to a decrease in cholesterol levels and improved glucose regulation . It could also potentially influence gene transcription, leading to alterations in cellular function.
Properties
IUPAC Name |
6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-11-16-4-5-19(22-12-16)25-8-6-15(7-9-25)13-26-20-10-18(23-14-24-20)17-2-1-3-17/h4-5,10,12,14-15,17H,1-3,6-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCDVKQHIWFWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.